

Elucidation of the Chemical Architecture of Daphnilongeridine: A Technical Guide

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Compound of Interest

Compound Name: *Daphnilongeridine*

Cat. No.: *B15588636*

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed account of the chemical structure elucidation of **Daphnilongeridine**, a complex alkaloid isolated from *Daphniphyllum longeracemosum*. The information presented herein is compiled from the primary scientific literature and is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Executive Summary

Daphnilongeridine was first isolated and characterized by the research group of Jian-Min Yue from the leaves and stems of *Daphniphyllum longeracemosum*. Its intricate molecular structure was determined through a combination of extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. This guide will detail the experimental methodologies employed and present the key spectroscopic data that were instrumental in piecing together the complex, polycyclic framework of this natural product.

Isolation and Purification

The isolation of **Daphnilongeridine** followed a standard protocol for the extraction of alkaloids from plant material. A summary of the experimental procedure is provided below.

Experimental Protocol: Isolation of Daphnilongeridine

- **Extraction:** The air-dried and powdered leaves and stems of *Daphniphyllum longeracemosum* were percolated with a solution of 7% NH₄OH in acetone. The resulting extract was then concentrated under reduced pressure.
- **Acid-Base Partitioning:** The residue was suspended in a 5% HCl solution and partitioned with petroleum ether and then chloroform (CHCl₃) to remove neutral and weakly basic components. The acidic aqueous layer was then basified with NH₄OH to a pH of 9-10 and subsequently extracted with CHCl₃.
- **Chromatographic Separation:** The crude alkaloid mixture obtained from the CHCl₃ extract was subjected to repeated column chromatography over silica gel and Sephadex LH-20, eluting with gradients of chloroform and methanol. This multi-step chromatographic purification yielded **Daphnilongeridine** as a pure compound.

Spectroscopic Data and Structure Elucidation

The determination of the molecular structure of **Daphnilongeridine** was achieved through the comprehensive analysis of its spectroscopic data. The key quantitative data are summarized in the tables below.

Mass Spectrometry and Infrared Spectroscopy

High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula of **Daphnilongeridine** as C₃₂H₅₁NO₄. The infrared (IR) spectrum indicated the presence of hydroxyl (3440 cm⁻¹) and carbonyl (1735, 1695 cm⁻¹) functional groups.

Spectroscopic Technique	Data
HRESIMS	m/z 514.3898 [M+H] ⁺ (Calcd. for C ₃₂ H ₅₂ NO ₄ , 514.3896)
IR (KBr) ν _{max} cm ⁻¹	3440, 2925, 1735, 1695, 1458, 1375, 1245, 1170, 1026

¹H and ¹³C NMR Spectroscopic Data

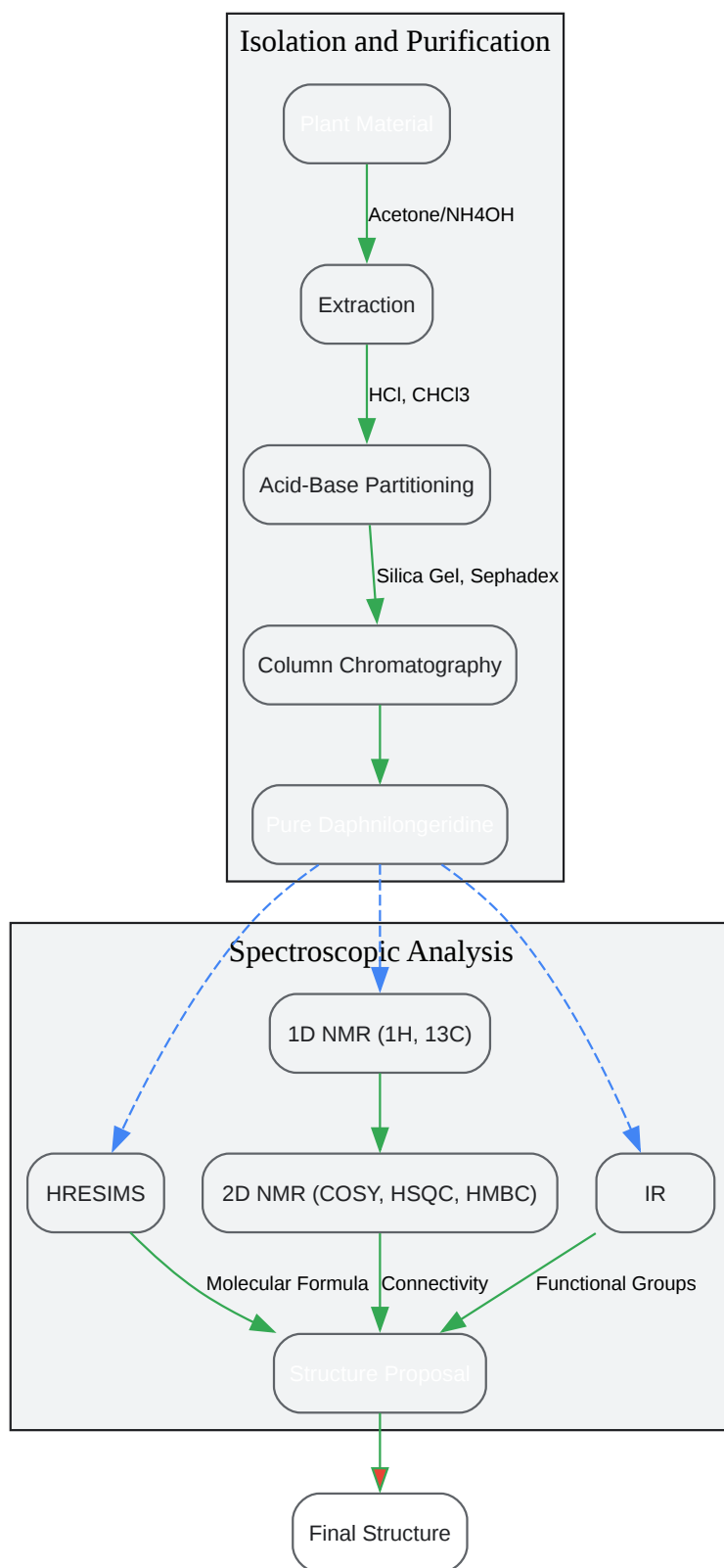
The ¹H and ¹³C NMR spectra of **Daphnilongeridine** were recorded in CDCl₃. The assignments were confirmed by 2D NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC.

Position	δ C (ppm)	δ H (ppm, J in Hz)
1	42.1 (t)	2.50 (m), 1.85 (m)
2	22.5 (t)	1.60 (m), 1.50 (m)
3	46.8 (d)	2.15 (m)
4	139.8 (s)	
5	125.8 (d)	5.40 (br s)
6	36.5 (t)	2.20 (m), 2.10 (m)
7	58.2 (d)	3.15 (d, 10.5)
8	41.8 (s)	
9	52.3 (d)	2.05 (m)
10	28.1 (t)	1.70 (m), 1.40 (m)
11	22.9 (t)	1.55 (m), 1.35 (m)
12	39.8 (t)	1.25 (m), 1.15 (m)
13	18.2 (t)	1.45 (m), 1.20 (m)
14	34.1 (s)	
15	38.9 (t)	1.95 (m), 1.30 (m)
16	73.4 (d)	4.10 (dd, 10.5, 4.5)
17	54.7 (d)	2.30 (m)
18	49.6 (q)	0.95 (s)
19	21.8 (q)	0.92 (s)
20	15.2 (q)	0.88 (d, 6.5)
21	21.5 (q)	1.05 (d, 6.5)
22	209.8 (s)	
23	48.1 (d)	2.80 (q, 7.0)

24	11.2 (q)	1.10 (t, 7.0)
1'	171.2 (s)	
2'	70.8 (d)	5.05 (q, 6.5)
3'	21.1 (q)	1.50 (d, 6.5)
OAc-C=O	170.5 (s)	
OAc-CH ₃	21.4 (q)	2.08 (s)
N-CH ₃	42.5 (q)	2.25 (s)

Visualizing the Elucidation Pathway

The logical connections and experimental workflows used to determine the structure of **Daphnilongeridine** can be visualized using graph diagrams.



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